7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC17190668
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2 |
|---|---|
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C8H7ClN2/c1-5-4-11-6-2-3-10-8(6)7(5)9/h2-4,10H,1H3 |
| Standard InChI Key | PLXNYJUNUSJSFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2C=CNC2=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine features a fused pyrrole-pyridine ring system with chlorine and methyl substituents at the 7- and 6-positions, respectively. The IUPAC name, 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine, reflects this substitution pattern (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂ | PubChem |
| Molecular Weight | 166.61 g/mol | PubChem |
| Canonical SMILES | CC1=CN=C2C=CNC2=C1Cl | PubChem |
| InChI Key | PLXNYJUNUSJSFV-UHFFFAOYSA-N | PubChem |
The chlorine atom enhances electrophilic reactivity, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and biological interactions.
Synthesis and Characterization
Synthetic Routes
While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically involves cyclization strategies. A common approach condenses 2-chloro-3-methylpyridine with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via recrystallization or chromatography yields high-purity material (>95%).
Analytical Characterization
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NMR Spectroscopy: ¹H NMR signals for the pyrrole NH proton appear at δ 11.2–11.5 ppm, while methyl and pyridine protons resonate at δ 2.4–2.6 and δ 7.8–8.2 ppm, respectively.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 167.0 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs of pyrrolo[3,2-b]pyridines demonstrate selective kinase inhibition. For example, brominated derivatives like 7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine exhibit IC₅₀ values <1 µM against MPS1 kinase, a target in oncology . Chlorine’s electronegativity likely enhances target binding affinity compared to bromine .
Table 2: Comparative Biological Activities of Pyrrolopyridine Derivatives
| Compound | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 7-Chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine | MPS1 Kinase | 0.025* | Predicted based on SAR |
| 7-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | MPS1 Kinase | 0.018 | Experimental |
*Estimated via quantitative structure-activity relationship (QSAR) modeling .
Applications in Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antiviral agents. Its chlorine atom permits facile nucleophilic substitution, enabling derivatization with amines or thiols to optimize pharmacokinetics .
Materials Science
Conjugated π-electron systems in pyrrolopyridines facilitate applications in organic semiconductors. Methyl and chlorine substituents tune electronic properties, with calculated bandgaps of 2.8–3.2 eV.
Comparison with Structural Analogs
Halogen Substitution Effects
Replacing chlorine with bromine (as in 7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine) increases molecular weight (211.06 g/mol vs. 166.61 g/mol) and lipophilicity (LogP 1.91 vs. 1.45) . Bromine’s larger atomic radius enhances hydrophobic interactions but reduces solubility .
Positional Isomerism
Shifting the methyl group to the 2-position (as in the bromo analog) alters steric hindrance, affecting binding to enzymatic pockets .
Future Perspectives
Ongoing research aims to:
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